3-Chloro-2-ethoxyaniline hydrochloride molecular weight and formula
3-Chloro-2-ethoxyaniline hydrochloride molecular weight and formula
An In-Depth Technical Guide to 3-Chloro-2-ethoxyaniline Hydrochloride for Advanced Research and Development
Introduction and Strategic Importance
3-Chloro-2-ethoxyaniline hydrochloride is a substituted aniline derivative of significant interest to the chemical synthesis and pharmaceutical research communities. As a bifunctional molecule, featuring a reactive amine group and a synthetically versatile chloro-substituent on an ethoxy-activated benzene ring, it represents a valuable building block for the construction of more complex molecular architectures. While a niche research chemical, its structural motifs are present in a wide array of biologically active compounds.
The incorporation of chlorine into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. With over 250 FDA-approved drugs containing chlorine, the strategic use of chlorinated intermediates is a cornerstone of modern drug discovery.[1][2] This guide provides a comprehensive overview of the core technical data, plausible synthetic routes, potential applications, and critical safety protocols for 3-Chloro-2-ethoxyaniline hydrochloride, designed for professionals engaged in chemical research and development.
Core Physicochemical Properties
The fundamental properties of 3-Chloro-2-ethoxyaniline hydrochloride are summarized below. Data for related compounds are included for comparative context and to inform handling and reaction planning where specific data for the hydrochloride salt is not available.
| Property | Value | Source(s) |
| IUPAC Name | 3-chloro-2-ethoxyaniline;hydrochloride | [3] |
| CAS Number | 1185303-54-1 | [3][4] |
| Molecular Formula | C₈H₁₁Cl₂NO | [3][5] |
| Molecular Weight | 208.08 g/mol | [3][5] |
| Appearance | Light yellow liquid (for the related free base, 3-chloroaniline) | [6] |
| Boiling Point | 230 °C (for the related free base, 3-chloroaniline) | |
| Solubility | Sparingly soluble in water (for the related free base, 3-chloroaniline) |
Synthesis and Mechanistic Considerations
The synthesis of 3-Chloro-2-ethoxyaniline hydrochloride is not widely detailed in standard literature. However, a robust and logical synthetic pathway can be devised based on well-established chemical transformations, primarily the reduction of a corresponding nitroaromatic precursor followed by salt formation.
Plausible Synthetic Pathway
The most common and industrially scalable method for preparing aromatic amines is the reduction of the corresponding nitro compound. This transformation can be achieved using various reducing agents, with metal-acid systems like iron in acidic medium being a classic and cost-effective choice. The resulting aniline free base is then readily converted to its hydrochloride salt by treatment with hydrochloric acid.
Caption: Proposed synthetic workflow for 3-Chloro-2-ethoxyaniline HCl.
Exemplar Experimental Protocol: Reduction of Nitroaromatic Precursor
This protocol is adapted from a standard procedure for the reduction of a substituted chloronitrobenzene and serves as a validated starting point.[7]
Objective: To synthesize 3-Chloro-2-ethoxyaniline from 1-Chloro-2-ethoxy-3-nitrobenzene.
Materials:
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1-Chloro-2-ethoxy-3-nitrobenzene (1.0 eq)
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Finely divided iron powder (3.0 eq)
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Concentrated Hydrochloric Acid (0.5 eq)
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Water
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Sodium Carbonate
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Diethyl Ether or Dichloromethane
Procedure:
-
Reaction Setup: A mechanically stirred reaction vessel is charged with finely divided iron, water, and a portion of the concentrated hydrochloric acid. The mixture is heated to a gentle boil.
-
Causality: The acidic aqueous environment is necessary to activate the iron for the reduction of the nitro group. Heating accelerates the reaction rate.
-
-
Substrate Addition: The 1-Chloro-2-ethoxy-3-nitrobenzene is added portion-wise to the boiling mixture over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Causality: Slow addition prevents a runaway reaction and ensures efficient reduction.
-
-
Reaction Completion: After the addition is complete, the mixture is stirred at reflux for an additional 2-3 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Basification and Extraction: The reaction mixture is cooled to room temperature and carefully neutralized by the portion-wise addition of sodium carbonate until the solution is basic (pH > 8). The resulting slurry is then extracted several times with a suitable organic solvent (e.g., diethyl ether).
-
Causality: Basification deprotonates the newly formed aniline hydrochloride, converting it to the free base which is soluble in organic solvents and can be extracted from the aqueous mixture containing iron salts.
-
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Chloro-2-ethoxyaniline. Further purification can be achieved by vacuum distillation.
Formation of the Hydrochloride Salt
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The purified 3-Chloro-2-ethoxyaniline free base is dissolved in a minimal amount of anhydrous diethyl ether.
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The solution is cooled in an ice bath, and a solution of anhydrous hydrogen chloride in diethyl ether is added dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the final product.
Applications in Medicinal Chemistry and Drug Discovery
While 3-Chloro-2-ethoxyaniline hydrochloride is not an active pharmaceutical ingredient itself, its value lies in its potential as a key intermediate or synthon. The distinct functional groups on the aromatic ring provide multiple handles for synthetic elaboration:
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The Amine Group: Serves as a nucleophile or a directing group. It is a common anchor point for building amides, sulfonamides, ureas, and for participating in N-arylation reactions to form more complex heterocyclic systems.
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The Chloro Group: Can be substituted via nucleophilic aromatic substitution (if sufficiently activated) or, more commonly, serves as a crucial site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
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The Ethoxy Group: Acts as an electron-donating group, influencing the reactivity and regioselectivity of further electrophilic aromatic substitution reactions on the ring.
This combination makes the molecule a potentially valuable starting material for synthesizing libraries of compounds for screening against various biological targets. The general class of chloroanilines is used as a precursor in the synthesis of pharmaceuticals, dyes, and agrochemicals.
Safety, Handling, and Storage
Disclaimer: No specific safety data sheet (SDS) for 3-Chloro-2-ethoxyaniline hydrochloride is widely available. The following hazard assessment is based on structural analogy to 3-chloroaniline, a closely related and well-documented compound. This substance should be treated as highly hazardous and handled only by trained professionals in a controlled laboratory setting.
Caption: Logical basis for the hazard assessment of the title compound.
Hazard Assessment
The following hazards are associated with the parent compound, 3-chloroaniline, and should be assumed for 3-Chloro-2-ethoxyaniline hydrochloride.[6][8][9]
| Hazard Type | GHS Hazard Statement(s) |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. |
| Organ Toxicity | H373: May cause damage to organs (blood) through prolonged or repeated exposure. |
| Skin/Eye | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Environmental | H410: Very toxic to aquatic life with long lasting effects. |
A primary toxic effect of anilines is the induction of methemoglobinemia , where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis (blueish skin), headache, dizziness, and in severe cases, unconsciousness.[6]
Recommended Handling Procedures
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust. Safety showers and eye wash stations must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual oxidation and degradation, which is common for aniline derivatives.
References
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EON Biotech. (n.d.). 3-chloro-2-ethoxyaniline hydrochloride – (1185303-54-1). Retrieved from [Link]
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Sinfoo Biotech. (n.d.). 3-chloro-2-ethoxyaniline hydrochloride, (CAS# ). Retrieved from [Link]
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International Labour Organization & World Health Organization. (2021). ICSC 0130 - 3-CHLOROANILINE. Retrieved from [Link]
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Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142816, Aniline, 3-chloro-2-methoxy-. Retrieved from [Link]
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Unknown. (n.d.). Manufacturing Process. Retrieved from [Link]
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Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
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G. S. Singh, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-235. Retrieved from [Link]
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G. S. Singh, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]
- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
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